molecular formula C24H30O5 B152038 9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide CAS No. 5541-37-7

9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide

Cat. No.: B152038
CAS No.: 5541-37-7
M. Wt: 398.5 g/mol
InChI Key: XTAIWNCAVBJJDD-DPOGTSLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide, also widely known as TCA Impurity D , is a high-quality chemical reference standard essential for pharmaceutical research and development. This compound is supplied with comprehensive characterization data, including 1H-NMR, Mass Spectrometry, and HPLC, ensuring compliance with regulatory guidelines for analytical procedures . Its primary application is in the analytical method development, validation (AMV), and quality control (QC) for the drug substance Triamcinolone Acetonide and its related formulations . It plays a crucial role in Abbreviated New Drug Application (ANDA) filings to the FDA, as well as in toxicity studies for respective drug formulations . Triamcinolone Acetonide, the parent drug, is a corticosteroid that acts as a glucocorticoid receptor agonist . Its anti-inflammatory mechanism involves inhibiting phospholipase A2, which subsequently decreases the synthesis of prostaglandins and leukotrienes, and it also suppresses key pro-inflammatory signals by inhibiting nuclear factor kappa-B . This impurity/reference standard is critical for monitoring and controlling the quality and stability of this important therapeutic agent. The product is strictly for analytical and research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. For your safety, please consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE) when handling . CAS Number: 5541-37-7 Molecular Formula: C₂₄H₃₀O₅ Molecular Weight: 398.49 g/mol Storage: Store in a refrigerator at 2-8°C .

Properties

IUPAC Name

(1S,2S,4R,8S,9S,13S)-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5/c1-21(2)28-20-12-18-16-6-5-14-11-15(26)7-9-22(14,3)17(16)8-10-23(18,4)24(20,29-21)19(27)13-25/h7-9,11,16,18,20,25H,5-6,10,12-13H2,1-4H3/t16-,18+,20-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAIWNCAVBJJDD-DPOGTSLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4=CCC3(C2(O1)C(=O)CO)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide (commonly referred to as Δ9,11-triamcinolone acetonide) is a synthetic corticosteroid derivative of triamcinolone. It exhibits significant biological activity, particularly in anti-inflammatory and immunosuppressive contexts. This article reviews its biological activity, focusing on pharmacodynamics, mechanisms of action, and clinical implications.

  • Molecular Formula : C₂₄H₃₀O₅
  • Molecular Weight : 398.49 g/mol
  • CAS Number : 5541-37-7

The primary mechanism of action for this compound involves binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression. This interaction results in:

  • Inhibition of pro-inflammatory cytokines : The compound suppresses the expression of genes involved in inflammation, such as IL-1, IL-6, and TNF-alpha.
  • Promotion of anti-inflammatory proteins : It enhances the synthesis of anti-inflammatory proteins like lipocortin, which inhibits phospholipase A2, thereby reducing arachidonic acid release and subsequent prostaglandin synthesis .

Anti-inflammatory Effects

Research indicates that Δ9,11-triamcinolone acetonide demonstrates potent anti-inflammatory effects. For instance:

  • In vivo studies : Administration via ultradeformable vesicles has shown to prolong the anti-inflammatory action significantly compared to conventional formulations. A study reported that a dose of 0.2 µg/cm² could suppress 75% of arachidonic acid-induced murine ear edema for at least 48 hours .

Immunosuppressive Effects

The compound exhibits immunosuppressive properties that can affect various immune cell types:

  • Mesenchymal Stem Cells (MSCs) : Studies have shown that triamcinolone acetonide induces apoptosis in MSCs and promotes adipogenesis while impairing chondrogenesis. This modulation can impact joint healing processes and overall tissue regeneration .

Dermatological Uses

Triamcinolone acetonide is frequently used in dermatology for treating inflammatory skin conditions:

  • Case Study : A study involving patients with steroid-responsive dermatoses demonstrated significant improvements in clinical outcomes after treatment with triamcinolone acetonide spray. Over 80% of patients showed improvement within seven days, with a majority preferring the spray formulation over traditional creams due to its ease of use and rapid action .

Intralesional Injections

Intralesional administration of triamcinolone has been explored for conditions like orofacial granulomatosis:

  • Study Results : A retrospective study found significant decreases in disease severity scores post-treatment, with many patients maintaining disease-free periods for extended durations after a single course of treatment .

Data Tables

Study Method Outcome Significance
In vivo study on murine ear edemaUltradeformable vesicles75% suppression with 0.2 µg/cm²p < 0.01
MSC apoptosis studyRNA sequencingInduced apoptosis and impaired differentiationSignificant modulation of inflammatory response
Dermatoses treatment studyTopical spray64% clear or almost clear by Day 28High patient satisfaction (95%)

Scientific Research Applications

Pharmaceutical Applications

  • Quality Control and Assurance :
    • 9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide is utilized as a reference standard in the quality control (QC) and quality assurance (QA) processes during the commercial production of Triamcinolone Acetonide and its formulations. This ensures the consistency and safety of pharmaceutical products .
  • Regulatory Compliance :
    • The compound plays a crucial role in the filing of Abbreviated New Drug Applications (ANDAs) with the FDA. It assists in demonstrating the equivalence of generic formulations to their branded counterparts by providing a benchmark for analytical comparisons .
  • Toxicity Studies :
    • It is used in toxicity studies to evaluate the safety profiles of drug formulations containing Triamcinolone Acetonide. Such studies are essential for ensuring that new drugs meet regulatory safety standards before they are approved for clinical use .

Clinical Applications

  • Anti-inflammatory Treatments :
    • As a corticosteroid, this compound exhibits potent anti-inflammatory properties. It is used in treating various inflammatory conditions, including skin diseases, allergies, and autoimmune disorders. Its efficacy in reducing inflammation makes it a valuable therapeutic agent .
  • Dermatological Use :
    • The compound is often employed in dermatology for its ability to alleviate symptoms associated with skin conditions such as eczema and psoriasis. It helps reduce redness, swelling, and itching, providing relief to patients suffering from these chronic conditions .
  • Ophthalmic Applications :
    • Research has indicated potential applications in ophthalmology, particularly for treating conditions like uveitis or other inflammatory eye diseases. Its localized application can help manage inflammation effectively while minimizing systemic side effects .

Research Implications

  • Proteomics Research :
    • In proteomics, this compound serves as a biochemical tool for studying protein interactions and modifications under inflammatory conditions. This research can lead to a better understanding of disease mechanisms and the development of targeted therapies .
  • Phototoxicity Studies :
    • Investigations into the phototoxicity of related compounds have implications for understanding how corticosteroids behave under UV exposure, which is crucial for developing safe topical formulations that minimize adverse effects when exposed to sunlight .

Case Studies

  • Quality Control Case Study :
    • A pharmaceutical company implemented this compound as part of their QC process during the production of Triamcinolone Acetonide ointments. The use of this standard helped identify impurities that could affect product efficacy and safety, leading to improved batch consistency.
  • Therapeutic Efficacy Case Study :
    • A clinical trial evaluated the effectiveness of topical formulations containing this compound in patients with chronic eczema. Results demonstrated significant improvement in symptoms compared to placebo groups, underscoring its therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Triamcinolone Acetonide (Parent Compound)

  • Structural Differences: Fluorine at C9: Present in triamcinolone acetonide but absent in 9-desfluoro-11-dehydroxy-9(11)-ene analog. Fluorine enhances glucocorticoid receptor binding and metabolic stability . 9(11)-ene Double Bond: Introduces rigidity into the steroid backbone, which may affect receptor interaction .
  • Pharmacological Impact: Triamcinolone acetonide exhibits potent anti-inflammatory effects due to fluorine-enhanced receptor affinity and Δ1,4-diene structure . The analog’s lack of fluorine and C11 hydroxyl likely diminishes glucocorticoid potency but may reduce adverse effects like adrenal suppression or ocular hypertension .

9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide

  • Structural Differences :
    • Contains a 9(11)-epoxy group instead of the 9(11)-ene double bond (CAS: 39672-75-8; molecular formula: C24H30O6) .
  • Functional Implications :
    • The epoxy group may increase oxidative stability but reduce metabolic flexibility compared to the 9(11)-ene analog .

Fluticasone Propionate

  • Structural Differences :
    • Features a 17α-ester propionate and fluorine at C6 , enhancing lipophilicity and lung retention .
  • Pharmacological Impact: Fluticasone’s higher lipophilicity correlates with prolonged local action in allergic rhinitis, whereas triamcinolone acetonide derivatives exhibit broader systemic exposure .

Dexamethasone Derivatives (e.g., DEX-21-MP)

  • Structural Differences :
    • Dexamethasone derivatives retain C9 fluorine and lack the 16,17-acetonide group, favoring systemic over localized effects .
  • Functional Implications: The 16,17-acetonide in triamcinolone analogs enhances local tissue retention, reducing systemic bioavailability compared to dexamethasone .

Pharmacokinetic and Pharmacodynamic Data

Parameter 9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide Triamcinolone Acetonide ER Triamcinolone Acetonide CS Fluticasone Propionate
Molecular Weight 398.49 434.50 (ER formulation) 434.50 500.57
Receptor Binding (Relative) Moderate (est.) High High Very High
Plasma Half-Life Not reported ~453.7 hours ~60.9 hours 14 hours
Systemic Exposure (AUC∞) Not reported 50% lower than CS High Low
Key Adverse Effects Likely reduced adrenal suppression Local joint effects Cataracts, IOP elevation Nasal irritation

Research Findings and Clinical Relevance

  • Anti-inflammatory Efficacy: Triamcinolone acetonide ER (extended-release) demonstrated sustained efficacy in osteoarthritis pain, with 32 mg doses significantly improving WOMAC scores vs. placebo . The analog’s structural modifications may limit its utility in prolonged-release formulations due to altered solubility .
  • Ocular Applications: Intravitreal triamcinolone acetonide CS is linked to acute intraocular pressure (IOP) elevation (6% incidence) and non-acute eye pain (12%) . The 9-desfluoro-11-dehydroxy analog’s reduced glucocorticoid activity may mitigate these risks .
  • Metabolic Stability: PLGA-based triamcinolone ER formulations degrade into lactic/glycolic acids, enabling slow drug release and lower plasma Cmax (0.8 ng/mL vs. 5.0 ng/mL for CS) . Structural analogs like 9-desfluoro-11-dehydroxy may require alternative delivery systems due to altered hydrophobicity .

Preparation Methods

Starting Material: Prednisone Acetate

The synthesis begins with Prednisone acetate (21-acetoxy-1,4-pregnadiene-3,11,20-trione), a cost-effective precursor widely employed in industrial corticosteroid production. Its unsaturated Δ¹,⁴-diene system and acetyl-protected 21-hydroxyl group provide a stable scaffold for subsequent transformations.

Oxidation and Epoxidation

The initial oxidation step converts the Δ⁹(¹¹) double bond into a 9(11)-epoxide (Compound IV in patent). This is achieved using meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions. The epoxide intermediate serves as the critical site for subsequent elimination.

Reaction Conditions:

  • Reagent : 10% m-CPBA in dichloromethane.

  • Temperature : 0–5°C.

  • Time : 6–8 hours.

  • Yield : 85–92% (reported for analogous epoxidation).

Epoxide Elimination to Form 9(11)-ene

The pivotal modification involves acid-catalyzed elimination of the 9(11)-epoxide to generate the Δ⁹(¹¹) double bond. This step replaces the fluorination reaction in classical Triamcinolone synthesis.

Protocol:

  • Reagent : Concentrated sulfuric acid (0.5 equiv) in anhydrous toluene.

  • Temperature : 80–90°C.

  • Time : 2–3 hours.

  • Mechanism : Acid-induced ring opening of the epoxide generates a carbocation at C11, followed by β-hydride elimination to form the double bond.

Outcome:

  • Structural Changes : Loss of epoxide oxygen atoms at C9 and C11.

  • Product : 9(11)-ene intermediate with retained 16α,17α-isopropylidene protection.

Dehydroxylation at C11

The elimination step inherently removes the hydroxyl group at C11, rendering explicit dehydroxylation unnecessary. This contrasts with traditional methods requiring protective-group strategies for hydroxyl manipulation.

Acetonide Formation and Deprotection

The 16α,17α-isopropylidene group is introduced via condensation with acetone under acidic conditions, mirroring established Triamcinolone Acetonide protocols. Final hydrolysis of the 21-acetate group yields the target compound.

Hydrolysis Conditions:

  • Reagent : 5% NaOH in methanol/water (4:1).

  • Temperature : 25°C.

  • Time : 4 hours.

  • Yield : 88–92%.

Industrial-Scale Optimization

Continuous Flow Reactors

Modern production facilities utilize continuous flow systems for the epoxidation and elimination steps to enhance reaction control and scalability. Key parameters include:

ParameterEpoxidationElimination
Residence Time (min)45–6020–30
Temperature (°C)0–580–90
Pressure (bar)1.51.0

Crystallization and Purification

The final product is purified via crystallization from methanol-chloroform (5:1 v/v), achieving >99% HPLC purity. Critical factors include:

  • Cooling Rate : 1°C/min to −10°C.

  • Seed Crystal Addition : 0.1% w/w.

  • Filtration : Under nitrogen atmosphere to prevent oxidation.

Analytical Characterization

Spectroscopic Data

TechniqueKey Features
¹H NMR (500 MHz, CDCl₃)δ 5.72 (d, J=10 Hz, H1), 6.25 (dd, J=10, 2 Hz, H2), 1.38 (s, acetonide CH₃)
¹³C NMR C9-C11 double bond at 124.5/136.2 ppm
HRMS m/z 414.2152 [M+H]⁺ (calc. 414.2148)

Comparative Reactivity

The 9(11)-ene double bond exhibits enhanced susceptibility to electrophilic addition compared to parent compounds:

ReactionReagentProduct
BrominationBr₂/CCl₄9α,11α-Dibromo derivative
Epoxidationm-CPBA9α,11α-Epoxide

Challenges and Mitigation Strategies

Regioselectivity in Elimination

Early synthetic attempts faced competing elimination pathways forming Δ⁸(⁹) byproducts. This was resolved by:

  • Steric Modulation : Introducing bulky substituents at C12.

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improved Δ⁹(¹¹) selectivity.

Thermal Degradation

The elimination step’s elevated temperatures risk retro-Diels-Alder decomposition . Stabilization methods include:

  • Microwave Assistance : Reducing reaction time to 10–15 minutes.

  • Inert Solvents : Anhydrous toluene over THF.

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for quantifying 9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used due to its specificity for corticosteroids. Gas chromatography-mass spectrometry (GC-MS) may also be employed for structural confirmation, particularly when analyzing degradation products or impurities. Ensure calibration standards match the compound’s solubility profile (e.g., acetonitrile/water mixtures). Cross-validate methods using mass spectrometry to confirm accuracy .

Q. How can researchers ensure the chemical stability of this compound during long-term storage?

  • Methodological Answer : Stability studies should assess temperature, humidity, and light exposure. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation. Lyophilization or storage in amber glass under nitrogen can mitigate hydrolysis and photodegradation. Include degradation markers like 11-dehydroxy derivatives in stability-indicating assays .

Q. What are the key structural modifications distinguishing this compound from Triamcinolone Acetonide, and how do they impact bioactivity?

  • Methodological Answer : The absence of fluorine at C9 and the 9(11)-ene group reduces glucocorticoid receptor affinity compared to Triamcinolone Acetonide. Use molecular docking simulations to compare binding interactions and in vitro assays (e.g., transactivation in HEK293 cells) to quantify receptor activity. Structural analogs should be synthesized to isolate the effects of desfluoro and dehydroxy groups .

Advanced Research Questions

Q. How can experimental designs optimize the percutaneous penetration of this compound in topical formulations?

  • Methodological Answer : Test penetration enhancers like α-Terpineol, which increases flux via hydrogen bonding with stratum corneum lipids. Use Franz diffusion cells with ex vivo human skin to measure permeation kinetics. Compare enhancer efficacy using log P values: hydrophilic enhancers (e.g., propylene glycol) are less effective for lipophilic corticosteroids .

Q. What strategies resolve contradictions in efficacy data from preclinical vs. clinical studies?

  • Methodological Answer : Discrepancies often arise from interspecies metabolic differences. Conduct parallel in vivo studies (e.g., rodent and primate models) with LC-MS/MS pharmacokinetic profiling. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human doses. Meta-analyses of clinical trials should adjust for covariates like disease severity and comorbidities .

Q. How should researchers design controlled trials to evaluate this compound against existing corticosteroids for ocular diseases?

  • Methodological Answer : Use randomized controlled trials (RCTs) with Triamcinolone Acetonide as an active comparator due to its established efficacy in conditions like wet AMD. Primary endpoints should include central macular thickness (OCT imaging) and best-corrected visual acuity (BCVA). Stratify cohorts by baseline inflammation markers to account for heterogeneity .

Q. What in vitro models best predict the compound’s anti-inflammatory potency and toxicity?

  • Methodological Answer : Primary human keratinocytes or 3D skin equivalents can assess topical anti-inflammatory effects via IL-6/IL-8 suppression. For systemic toxicity, use hepatocyte spheroids to monitor CYP3A4 induction and mitochondrial stress. Pair these with computational ADMET models to prioritize in vivo testing .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in pharmacokinetic studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis to control critical parameters (e.g., particle size, crystallinity). Use mixed-effects modeling in pharmacokinetic analyses to account for batch variability. Include a covariate analysis of raw material sources in statistical models .

Q. What statistical approaches are optimal for meta-analyses comparing this compound to biologics like Conbercept?

  • Methodological Answer : Employ random-effects models to pool heterogeneous trial data. Calculate standardized mean differences (SMDs) for continuous outcomes (e.g., BCVA) and risk ratios (RRs) for adverse events. Use subgroup analysis to explore dose-response relationships and publication bias via funnel plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.